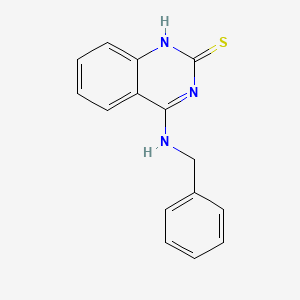

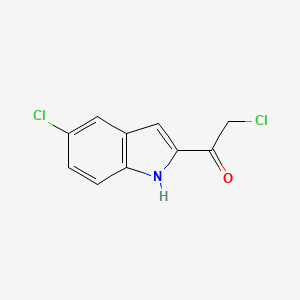

![molecular formula C8H7N3S B2543791 2-Methylpyrido[2,3-d]pyrimidine-4-thiol CAS No. 2089258-14-8](/img/structure/B2543791.png)

2-Methylpyrido[2,3-d]pyrimidine-4-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpyrido[2,3-d]pyrimidine-4-thiol is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The papers provided do not directly discuss 2-Methylpyrido[2,3-d]pyrimidine-4-thiol, but they do provide insights into the synthesis, structure, and properties of related pyrido[2,3-d]pyrimidine derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of 2-ethoxycarbonyl-3-isothiocyanatopyridine derivatives, which are structurally related to 2-Methylpyrido[2,3-d]pyrimidine-4-thiol, involves the thiophosgene method and subsequent reactions with nucleophiles . Another study reports the synthesis of polymethylenepyrido[2,3-d]pyrimidin-4-ones, which could be related to the target compound's synthesis, through condensation reactions . These methods highlight the versatility in synthesizing pyrido[2,3-d]pyrimidine derivatives, which could be adapted to synthesize 2-Methylpyrido[2,3-d]pyrimidine-4-thiol.

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure and spectral characteristics of a related compound, 2-methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one, were studied using X-ray diffraction and IR spectroscopy . NMR spectral data have also been used to confirm the structures of newly synthesized pyrido[2,3-d]pyrimidines . These techniques are essential for determining the molecular structure and confirming the identity of the synthesized compounds.

Chemical Reactions Analysis

The reactivity of pyrido[2,3-d]pyrimidine derivatives can be inferred from the chemical reactions they undergo. For instance, the synthesis of novel 4-aryloxypyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives involves reactions of substituted phenols with pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-keto, indicating the potential for functionalization at various positions on the pyrido[2,3-d]pyrimidine core . The ability to undergo such reactions suggests that 2-Methylpyrido[2,3-d]pyrimidine-4-thiol could also be modified through similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidine derivatives can be diverse, depending on their specific substituents and structural features. For example, the fluorescence properties of pyrimidine-linked imidazopyridines were studied, showing that these compounds exhibit good to excellent fluorescence quantum yield . This indicates that certain pyrido[2,3-d]pyrimidine derivatives could have applications in fluorescent materials. Additionally, computational methods such as DFT and TD-DFT have been used to analyze the electronic structures and predict the reactivity of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives . These computational studies can provide valuable insights into the electronic properties and potential reactivity of 2-Methylpyrido[2,3-d]pyrimidine-4-thiol.

Scientific Research Applications

Pyrimidine Analogues in Chemotherapy

Pyrimidine analogues, such as 5-fluorouracil (5-FU) and capecitabine, are critical in chemotherapy regimens for treating various cancers. The enzyme dihydropyrimidine dehydrogenase (DPD) plays a significant role in metabolizing these drugs. Variations in the DPD gene (DPYD) can significantly affect a patient's response to treatment, influencing both the efficacy and the risk of severe toxicity (Gross et al., 2008; Amstutz et al., 2008).

Pyridine and Pyrimidine Derivatives in Drug Development

Pyridine and pyrimidine rings are common in many pharmaceuticals due to their ability to interact with biological targets. These heterocycles are foundational in developing drugs for treating various conditions, from infectious diseases to chronic disorders. Their structural versatility allows for the creation of compounds with specific pharmacological activities, underscoring their importance in medicinal chemistry (Lang et al., 2010).

Genetic Variants Affecting Drug Metabolism

The genetic variability among individuals can significantly impact the metabolism of pyrimidine-based drugs, such as fluoropyrimidines. For example, the presence of specific genetic variants in the DPYD gene can predict the risk of severe adverse reactions to fluoropyrimidine-based chemotherapy. Screening for these variants before treatment initiation can improve patient safety and treatment outcomes by allowing for dose adjustments or alternative therapies (Deenen et al., 2016).

properties

IUPAC Name |

2-methyl-1H-pyrido[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c1-5-10-7-6(8(12)11-5)3-2-4-9-7/h2-4H,1H3,(H,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOMUMGACCNOAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=S)C2=C(N1)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpyrido[2,3-d]pyrimidine-4-thiol | |

CAS RN |

2089258-14-8 |

Source

|

| Record name | 2-methylpyrido[2,3-d]pyrimidine-4-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

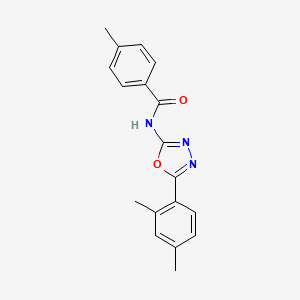

![ethyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2543710.png)

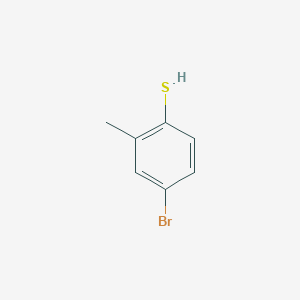

![2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B2543711.png)

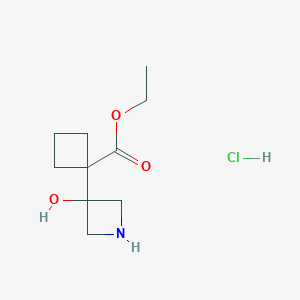

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2543714.png)

![1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2543717.png)

![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543718.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B2543719.png)

![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2543720.png)

![1-(4-Fluorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2543726.png)